

Check Availability & Pricing

# (rac)-Talazoparib: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | (rac)-Talazoparib |           |
| Cat. No.:            | B1141447          | Get Quote |

This in-depth technical guide provides a comprehensive overview of the discovery and development history of **(rac)-Talazoparib**, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into the compound's synthesis, mechanism of action, preclinical evaluation, and clinical development.

## Introduction

Talazoparib, also known as BMN 673, is a highly potent, orally available small molecule inhibitor of PARP1 and PARP2 enzymes.[1] It has demonstrated significant clinical efficacy in patients with tumors harboring deleterious germline mutations in the BRCA1 and BRCA2 genes.[1] This guide details the scientific journey of Talazoparib from its discovery to its approval as a targeted anti-cancer therapeutic.

# **Discovery and Synthesis**

The discovery of Talazoparib was rooted in the quest for potent PARP inhibitors with superior pharmacological properties. The synthesis of **(rac)-Talazoparib** has been described in the medicinal chemistry literature, with a notable feature being the reaction of a nitroarene with 4-fluorobenzaldehyde in the presence of titanium(III) chloride to yield a 2,3-dihydroquinolin-4(1H)-one intermediate. This intermediate is then converted to (8S,9R)-talazoparib through a reaction with hydrazine.



A key step in the synthesis is the resolution of the racemic mixture of cis and trans isomers of the dihydroquinolinone product. The desired trans isomers are isolated by filtration due to their lower solubility in methanol compared to the cis isomers. The racemic trans-dihydroquinolinone is then resolved by chiral supercritical fluid chromatography (SFC) to obtain the enantiopure (2S,3S)-G intermediate, which is subsequently converted to (8S,9R)-talazoparib.

## **Mechanism of Action**

Talazoparib exerts its cytotoxic effects through a dual mechanism of action: catalytic inhibition of PARP and "PARP trapping."

- Catalytic Inhibition: Talazoparib competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the PARP-mediated recruitment of DNA repair proteins to sites of single-strand breaks (SSBs).[2]
- PARP Trapping: Talazoparib stabilizes the interaction between PARP enzymes and DNA at the site of damage. This "trapping" of the PARP-DNA complex is a highly cytotoxic event, as it creates a physical obstruction to DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).[1][2]

In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of DSBs due to PARP inhibition and trapping leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[2] Preclinical studies have shown that Talazoparib is a significantly more potent PARP trapper than other approved PARP inhibitors like olaparib and rucaparib.[1]

# **Signaling Pathway**





Click to download full resolution via product page

PARP-mediated DNA repair and the mechanism of Talazoparib.

# **Preclinical Evaluation**



The preclinical evaluation of Talazoparib established its high potency and selectivity for PARP enzymes and its profound anti-tumor activity in models of BRCA-deficient cancers.

**Quantitative Preclinical Data** 

| Parameter                     | Value          | Cell Line/Model              | Reference |
|-------------------------------|----------------|------------------------------|-----------|
| PARP1 Ki                      | 1.2 nM         | N/A                          | [3]       |
| PARP2 Ki                      | 0.87 nM        | N/A                          | [3]       |
| Cellular PARylation<br>EC50   | 2.51 nM        | N/A                          | [3]       |
| MX-1 (BRCA1/2 mutant) IC50    | 0.3 nM         | MX-1                         | [3]       |
| Capan-1 (BRCA1/2 mutant) IC50 | 5 nM           | Capan-1                      | [3]       |
| PARP-1 Affinity (Ki)          | 0.65 ± 0.07 nM | Competitive Binding<br>Assay | [4][5]    |

# **Experimental Protocols**

This biochemical assay quantifies the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA probe.

- Reagents and Materials: Purified PARP1 enzyme, fluorescently labeled DNA probe, NAD+, test inhibitor (Talazoparib), and a suitable buffer system.
- Procedure:
  - In a 384-well plate, add the PARP1 enzyme and the fluorescently labeled DNA probe.
  - Add serially diluted test inhibitor or vehicle control to the wells.
  - Incubate to allow for PARP1-DNA binding and inhibitor interaction.
  - Initiate the auto-PARylation reaction by adding NAD+.



- Incubate to allow for auto-PARylation and subsequent dissociation of PARP1 from the DNA in the control wells.
- Measure fluorescence polarization using a plate reader.
- Data Analysis: The EC50 value, representing the concentration of the inhibitor required to achieve 50% of the maximal PARP trapping, is determined by plotting the fluorescence polarization signal against the inhibitor concentration.

This cellular assay measures the amount of PARP1 "trapped" on chromatin in cells treated with a PARP inhibitor.

 Reagents and Materials: Cell culture reagents, test inhibitor (Talazoparib), cell lysis and fractionation buffers, antibodies against PARP1 and histone proteins (loading control), and Western blotting reagents and equipment.

#### Procedure:

- Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified duration.
- Lyse the cells and separate the cellular components into cytoplasmic, soluble nuclear, and chromatin-bound fractions through a series of centrifugation steps with specific buffers.
- Isolate the proteins from the chromatin fraction.
- Quantify the amount of PARP1 in the chromatin fraction by Western blotting using a PARP1-specific antibody. Use a histone antibody as a loading control for the chromatin fraction.
- Data Analysis: An increase in the amount of chromatin-associated PARP1 in inhibitor-treated cells compared to control cells indicates PARP trapping.

This assay assesses the effect of Talazoparib on the viability of cancer cells, particularly those with BRCA mutations.

Reagents and Materials: Cell culture reagents, BRCA-mutant and wild-type cell lines,
 Talazoparib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and



a solubilizing agent (e.g., DMSO).

#### Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a range of concentrations of Talazoparib for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
- Solubilize the formazan crystals with a solubilizing agent.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of Talazoparib that inhibits cell viability by 50%, is calculated from the dose-response curve.[6]

# **Experimental Workflow**





Click to download full resolution via product page

Workflow for the discovery and preclinical development of a PARP inhibitor.



# **Clinical Development**

The clinical development of Talazoparib has focused on its use as a monotherapy for patients with germline BRCA-mutated (gBRCAm) cancers and in combination with other agents.

## **Key Clinical Trials**

The EMBRACA trial was a pivotal Phase 3, open-label, randomized, two-arm study that evaluated the efficacy and safety of Talazoparib compared to physician's choice of chemotherapy in patients with gBRCAm, HER2-negative locally advanced or metastatic breast cancer.[7]

- Study Design: Patients were randomized in a 2:1 ratio to receive either Talazoparib (1 mg once daily) or physician's choice of chemotherapy (capecitabine, eribulin, gemcitabine, or vinorelbine).
- Patient Population: Patients with deleterious or suspected deleterious gBRCA mutations who
  had received no more than three prior cytotoxic chemotherapy regimens for metastatic
  disease.
- Primary Endpoint: Progression-Free Survival (PFS).
- Key Results: The trial demonstrated a statistically significant improvement in PFS for patients treated with Talazoparib compared to chemotherapy.

The TALAPRO-2 trial is a Phase 3, randomized, double-blind, placebo-controlled study evaluating Talazoparib in combination with enzalutamide for the treatment of patients with metastatic castration-resistant prostate cancer (mCRPC).[8][9][10][11]

- Study Design: The study consists of two parts. Part 1 was an open-label safety and
  pharmacokinetic run-in to confirm the starting dose of Talazoparib with enzalutamide. Part 2
  is a randomized, double-blind, placebo-controlled evaluation of Talazoparib (0.5 mg once
  daily) plus enzalutamide (160 mg once daily) versus placebo plus enzalutamide.[8][9][10][11]
- Patient Population: Asymptomatic or mildly symptomatic mCRPC patients who have not received prior taxanes or novel hormonal therapy. The study includes two cohorts: all-comers and patients with DNA damage response (DDR) gene mutations.[9]



- Primary Endpoint: Radiographic Progression-Free Survival (rPFS).
- Key Results: The combination of Talazoparib and enzalutamide resulted in a clinically meaningful and statistically significant improvement in rPFS compared to enzalutamide alone.[11]

**Clinical Trial Data** 

| Trial     | Indication                                    | Treatment<br>Arms                                     | Median PFS                        | Hazard<br>Ratio (95%<br>CI) | Reference |
|-----------|-----------------------------------------------|-------------------------------------------------------|-----------------------------------|-----------------------------|-----------|
| EMBRACA   | gBRCAm, HER2- negative advanced breast cancer | Talazoparib vs. Physician's Choice Chemotherap y      | 8.6 months<br>vs. 5.6<br>months   | 0.54 (0.41-<br>0.71)        | [12]      |
| TALAPRO-2 | mCRPC (all-<br>comers)                        | Talazoparib + Enzalutamide vs. Placebo + Enzalutamide | Not Reached<br>vs. 21.9<br>months | 0.63 (0.51-<br>0.78)        | [11]      |

## **Pharmacokinetics**

Pharmacokinetic studies of Talazoparib have been conducted in patients with advanced cancers. A population pharmacokinetic analysis characterized Talazoparib's profile using a two-compartment model with first-order absorption and an absorption lag time. No dose adjustments are required based on age, sex, baseline body weight, Asian race, mild renal or hepatic impairment, or use of acid-reducing agents.

# **Clinical Development and Approval Timeline**





Click to download full resolution via product page

Timeline of Talazoparib's clinical development and regulatory approvals.

## Conclusion

The discovery and development of **(rac)-Talazoparib** represent a significant advancement in the field of targeted cancer therapy. Its dual mechanism of potent PARP enzymatic inhibition and highly efficient PARP trapping has translated into substantial clinical benefit for patients



with cancers harboring defects in DNA damage repair pathways. Ongoing research continues to explore the full potential of Talazoparib in various tumor types and in combination with other anti-cancer agents, further solidifying its role in precision oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Talazoparib plus enzalutamide in men with first-line metastatic castration-resistant prostate cancer (TALAPRO-2): a randomised, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [(rac)-Talazoparib: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141447#rac-talazoparib-discovery-and-development-history]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com